4-(Trimethylsilyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of 4-(Trimethylsilyl)morpholine has been explored in several studies. Notably, it has been characterized as a multifunctional electrolyte additive in lithium-ion batteries, demonstrating its capacity to prevent the hydrolysis of LiPF6 in carbonate electrolytes and inhibit oxidative decomposition on the cathode surface (Yang et al., 2020). Additionally, it has been synthesized and applied as a precursor for plasma-enhanced chemical vapor deposition of films, with its temperature-dependent saturated vapor pressure and thermodynamic characteristics of evaporation being determined (Rakhlin et al., 2017).
Molecular Structure Analysis
While direct analyses of the molecular structure of 4-(Trimethylsilyl)morpholine in the selected papers are limited, the studies highlight its functional role and the potential for structural investigation through techniques like NMR and mass spectrometry to understand its behavior in synthesis and application contexts.
Chemical Reactions and Properties
The chemical reactions and properties of 4-(Trimethylsilyl)morpholine are highlighted by its role in preventing hydrolysis and inhibiting oxidative decomposition in battery electrolytes. These properties suggest a robust chemical stability and reactivity under specific conditions, which are crucial for its effectiveness in these applications (Yang et al., 2020).
Physical Properties Analysis
The study by Rakhlin et al. (2017) provides insights into the physical properties of 4-(Trimethylsilyl)morpholine, such as its saturated vapor pressure and the thermodynamics of its evaporation. These properties are essential for its application in film deposition processes, indicating its volatility and stability under different temperature conditions (Rakhlin et al., 2017).
Chemical Properties Analysis
The chemical stability of 4-(Trimethylsilyl)morpholine, especially in the context of lithium-ion batteries, where it inhibits hydrolysis and oxidative decomposition, highlights its significant chemical properties. These properties are foundational to its application as an electrolyte additive, where its reactivity plays a pivotal role in enhancing battery performance and longevity (Yang et al., 2020).
Scientific Research Applications
Electrolyte Additive in High Voltage Lithium Ion Batteries : 4-(Trimethylsilyl)morpholine (TMSML) has been characterized as a multifunctional electrolyte additive in lithium-ion batteries. It prevents the hydrolysis of LiPF6 caused by traces of water in a carbonate electrolyte and inhibits oxidative decomposition of the electrolyte on the cathode. It also impedes the formation of insulating deposits on the cathode surface, decreases transition metal loss from the cathode in aged cells, and improves discharge capacity retention while decreasing cell resistance during aging (Yang et al., 2020).
Behavior in Reactions with Isocyanates : The behavior of morpholine and its trimethylsilyl derivative in reactions with trimethylsilyl isocyanate was studied. The study found the formation of mixtures of tautomeric forms of silicon-containing urea (Belova et al., 2022).
Precursor for Plasma-Enhanced Chemical Vapor Deposition : 4-(Trimethylsilyl)morpholine (TMSM) can be used as a precursor for plasma-enhanced chemical vapor deposition of films. The study determined the temperature dependence of its saturated vapor pressure and calculated thermodynamic characteristics of its evaporation (Rakhlin et al., 2017).
In Organic Chemistry Reactions : Research has shown that 4-(Trimethylsilyl)morpholine can be involved in various organic chemistry reactions, such as the formation of morpholinium dimorpholinidodithiophosphate as a by-product due to traces of water (Ziemer & Rabis, 2000).
Study of Heterocyclic α-Aminomethylsilanes : The reaction of 4-(silylmethyl)morpholine with alcohols was explored. It leads to the formation of dialkoxy- and trialkoxyaminomethylsilyl derivatives. The study also observed trimethoxyaminomethylsilane formation as the main product and two byproducts (Pypowski & Mojzych, 2021).
Safety And Hazards
properties
IUPAC Name |
trimethyl(morpholin-4-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWIQMPCCUIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339899 | |
Record name | 4-(Trimethylsilyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)morpholine | |
CAS RN |
13368-42-8 | |
Record name | 4-(Trimethylsilyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13368-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trimethylsilyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Trimethylsilyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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